molecular formula C13H20N4 B1527446 5-[(4-Cyclopropylpiperazin-1-yl)methyl]pyridin-2-amine CAS No. 1457441-68-7

5-[(4-Cyclopropylpiperazin-1-yl)methyl]pyridin-2-amine

Cat. No.: B1527446
CAS No.: 1457441-68-7
M. Wt: 232.32 g/mol
InChI Key: SASUDXLROUWZCC-UHFFFAOYSA-N
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Description

5-[(4-Cyclopropylpiperazin-1-yl)methyl]pyridin-2-amine is a chemical compound with the CAS Number: 1457441-68-7 . It has a molecular weight of 232.33 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N4/c14-13-4-1-11(9-15-13)10-16-5-7-17(8-6-16)12-2-3-12/h1,4,9,12H,2-3,5-8,10H2,(H2,14,15) . This code provides a specific description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . The compound’s molecular weight is 232.33 .

Scientific Research Applications

Chiral Derivatization for Sensitive Detection

A study by Jin et al. (2020) employed a derivatization agent for the ultra-sensitive detection of chiral amines through HPLC-MS/MS. This research highlights the potential of using specific chemical derivatives, such as (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid, for analyzing chiral metabolites in biological samples, demonstrating the importance of chemical derivatization in enhancing analytical methods for complex biological systems (Jin et al., 2020).

Synthesis and Biological Activities

Research by Riyadh (2011) on the synthesis of novel N-arylpyrazole-containing enaminones as key intermediates has revealed their application in generating substituted pyridine derivatives with antitumor and antimicrobial activities. This study underscores the versatility of enaminones in medicinal chemistry for creating compounds with potential therapeutic applications (Riyadh, 2011).

Antibacterial Activity

A multicomponent reaction leading to novel heterocyclic scaffolds with notable antibacterial activities was discovered by Frolova et al. (2011). The study explored the use of heterocyclic amines in synthesizing dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, highlighting the potential of multicomponent synthesis in developing new antibacterial agents (Frolova et al., 2011).

Safety and Hazards

For safety information and potential hazards, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

5-[(4-cyclopropylpiperazin-1-yl)methyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4/c14-13-4-1-11(9-15-13)10-16-5-7-17(8-6-16)12-2-3-12/h1,4,9,12H,2-3,5-8,10H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASUDXLROUWZCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCN(CC2)CC3=CN=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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